molecular formula C5H10N2O B113193 (R)-3-aminopiperidin-2-one CAS No. 88763-76-2

(R)-3-aminopiperidin-2-one

カタログ番号: B113193
CAS番号: 88763-76-2
分子量: 114.15 g/mol
InChIキー: YCCMTCQQDULIFE-SCSAIBSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-3-Aminopiperidin-2-one is a chiral piperidinone derivative characterized by a six-membered lactam ring with an amino group at the C3 position in the R-configuration. Its molecular formula is C₅H₉N₂O, and it serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological and metabolic disorders . The compound’s hydrochloride salt this compound hydrochloride (CAS: 406216-02-2) is widely used due to its enhanced stability and solubility in aqueous media .

Key properties include:

  • Molecular weight: 115.13 g/mol (free base); 150.61 g/mol (hydrochloride) .
  • Density: 1.071 g/cm³ (free base) .
  • Boiling point: 307.5°C (free base) .
  • Chirality: The R-enantiomer exhibits distinct biological activity compared to its S-counterpart, making it valuable in enantioselective drug design .

準備方法

合成経路と反応条件: D-オルニチンラクトンの合成は、通常、L-オルニチンの分子内脱水を伴います。 一般的な方法には、以下の手順が含まれます :

    L-オルニチン塩酸塩の脱塩: 出発原料としてL-オルニチン塩酸塩を使用し、脱塩してL-オルニチンを得ます。

    分子内脱水: L-オルニチンは、無水エチルアルコール中で分子内脱水反応を起こし、D-オルニチンラクトンを生成します。

    結晶化: 反応生成物を結晶化して、高純度のD-オルニチンラクトンを得ます。

工業的生産方法: D-オルニチンラクトンの工業的生産は、同様の手順に従いますが、大規模生産に最適化されています。 このプロセスは、シンプルで便利、安定性が高く設計されており、最終製品の高収率と高純度が保証されます .

化学反応の分析

反応の種類: D-オルニチンラクトンは、以下を含む様々な化学反応を起こします。

    酸化: 特定の条件下でラクトン環を酸化して、対応する酸化生成物を生成できます。

    還元: 還元反応によって、ラクトン環を様々な還元型に変換できます。

    置換: ラクトン環のアミノ基は、様々な試薬との置換反応に関与できます。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換試薬: ハロゲン化アルキル、酸塩化物。

生成される主な生成物:

科学的研究の応用

1.1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

(R)-3-aminopiperidin-2-one serves as a crucial intermediate for the synthesis of DPP-IV inhibitors, which are important in the management of type 2 diabetes. Notable examples include:

  • Alogliptin
  • Linagliptin
  • Trelagliptin

These inhibitors work by enhancing insulin sensitivity and lowering blood glucose levels, making them vital in diabetes treatment protocols .

CompoundRole in Diabetes Treatment
AlogliptinDPP-IV inhibitor
LinagliptinDPP-IV inhibitor
TrelagliptinDPP-IV inhibitor

1.2. Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

Recent studies have identified novel 3-aminopiperidin-2-one derivatives as potent CGRP receptor antagonists. These compounds are being explored for their potential to treat migraine by blocking CGRP signaling pathways, which are implicated in migraine pathophysiology .

Synthesis and Resolution Techniques

The preparation of this compound involves various synthetic strategies that enhance its yield and purity. For instance, the resolution of racemic mixtures using optically active cyclic phosphoric acids has been reported to yield (R)-3-aminopiperidine with high enantiomeric excess .

Synthesis MethodYield (%)Enantiomeric Excess (%)
Diastereomeric salt formation99.599.6
Asymmetric transaminationVariedHigh

3.1. Development of CGRP Antagonists

In a recent case study, researchers synthesized a series of 3-aminopiperidin-2-one derivatives that exhibited enhanced affinity for CGRP receptors compared to earlier models. Modifications in the chemical structure led to significant improvements in potency and bioavailability, suggesting a promising avenue for migraine treatment .

3.2. Insulin Sensitivity Restoration

Another study focused on the use of 3-aminopiperidin derivatives as selective inhibitors of calmodulin-dependent kinases, which play a role in restoring insulin sensitivity in obesity models. The compound demonstrated favorable pharmacokinetic profiles, indicating its potential utility in metabolic disorders .

作用機序

D-オルニチンラクトンの作用機序は、様々な分子標的や経路との相互作用を含みます。尿素サイクルの中心的な役割を果たし、窒素を尿素に変換することで過剰な窒素の処理を促進します。 さらに、プトレシンやスペルミンなどのポリアミンの合成の前駆体として機能し、これらは細胞の成長と分化に不可欠です .

類似化合物:

    L-オルニチン: 尿素サイクルに関与するオルニチンの非環状型。

    N-アセチルオルニチン: 代謝経路に関与するオルニチンのアセチル化誘導体。

    3-アミノ-2-ピペリジノン: D-オルニチンラクトンと類似したラクトン誘導体。

比較: D-オルニチンラクトンは、環状ラクトン構造によって、独特の化学的および生物学的特性が与えられます。直鎖状のL-オルニチンとは異なり、D-オルニチンラクトンのラクトン環は、様々な用途において有利な安定性と反応性を提供します。 N-アセチルオルニチンと3-アミノ-2-ピペリジノンは、構造的に類似していますが、官能基と代謝経路における特定の役割が異なります .

類似化合物との比較

Enantiomeric Comparison: (S)-3-Aminopiperidin-2-one

  • Structural similarity : The S-enantiomer shares identical molecular formula and functional groups but differs in spatial configuration, leading to divergent interactions with chiral biological targets .
  • Synthesis : Synthesized from L-ornithine hydrochloride via cyclization and purification steps, yielding 86% purity .
  • Applications : While the R-enantiomer is prioritized in drug development (e.g., atogepant for migraines), the S-form is less studied but may have niche roles in asymmetric catalysis .

Ring-Size Variants

Compound CAS Number Ring Size Key Differences Applications
(R)-3-Aminopyrrolidin-2-one 121010-86-4 5-membered Smaller ring increases ring strain; lower boiling point (≈250°C) . Intermediate for antiviral agents .
(S)-3-Aminoazepan-2-one 21568-87-6 7-membered Larger ring enhances conformational flexibility; used in peptide mimetics . Antimicrobial research .

Racemic and Non-Chiral Analogues

  • 3-Aminopiperidin-2-one (CAS: 1892-22-4): Structure: Racemic mixture lacking enantiomeric specificity. Physical Properties: Similar density (1.08 g/cm³) and boiling point (≈300°C) to the R-enantiomer . Applications: Broadly used as a lactam precursor but less favored in enantioselective drug synthesis .

Hydrochloride Salts

Compound CAS Number Solubility Stability Use Cases
(R)-3-Aminopiperidin-2-one HCl 406216-02-2 High in water Stable at RT Pharmaceutical intermediate (e.g., atogepant) .
3-Aminopiperidin-2-one HCl 138377-80-7 Moderate Hygroscopic General chemical synthesis .

生物活性

(R)-3-Aminopiperidin-2-one, also known as this compound hydrochloride, is a chiral compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group at the 3-position. Its molecular formula is C₅H₁₁N₂O, and it has a molecular weight of approximately 113.16 g/mol. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical formulations .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound has been studied for its role as an enzyme inhibitor and its potential to modulate receptor signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown inhibitory activity against specific kinases such as spleen tyrosine kinase (SYK) and CaMK1D, which are implicated in autoimmune diseases and lymphomas .
  • Receptor Binding : It may interact with neurotransmitter systems, suggesting potential applications in treating conditions like anxiety or depression.

Anticancer Potential

Research indicates that this compound derivatives exhibit anticancer properties. For example, studies have demonstrated that modifications to the structure can enhance selectivity and potency against cancer cell lines. A notable finding includes the development of inhibitors that target SYK, showing promise in reducing tumor growth in preclinical models .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests its potential in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders .

Antidiabetic Applications

This compound is also being investigated for its role in diabetes management. It serves as a precursor for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type II diabetes mellitus .

Selectivity and Potency Studies

A study focused on optimizing the structure of this compound derivatives revealed significant structure-activity relationships (SAR). Modifications in the primary amide and amine regions led to compounds with improved binding affinities for CaMK1D, showcasing enhanced therapeutic potential .

Pharmacokinetic Profiles

Research has evaluated the pharmacokinetic properties of various derivatives. For instance, compounds derived from this compound demonstrated favorable solubility and bioavailability profiles, indicating their suitability for further development into therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesBiological Activity
This compoundPiperidine ring with amino substitutionEnzyme inhibition; anticancer potential
(S)-3-Amino-1-isopropylpiperidin-2-oneIsopropyl substitution; different stereochemistryVarying biological effects
PyrrolidineSimilar nitrogen-containing heterocycleDifferent pharmacological profile

The above table highlights how structural variations among related compounds can lead to distinct biological activities, emphasizing the unique position of this compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-aminopiperidin-2-one with high enantiomeric purity?

A practical synthetic strategy involves two steps: (a) diastereoselective cuprate addition to an (E)-α,β-unsaturated ester to control stereochemistry, and (b) racemization-free reductive amination to preserve enantiomeric integrity . This method minimizes side reactions and ensures scalability for downstream applications in peptide mimetics. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to enhance diastereomeric excess (d.e.) and confirm purity via chiral HPLC or X-ray crystallography.

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Safety data sheets indicate that this compound requires precautions to avoid inhalation, skin contact, and dust formation. Use chemical-impermeable gloves, fume hoods for ventilation, and personal protective equipment (PPE). Spills should be neutralized with inert absorbents and disposed of as hazardous waste . Stability studies under varying pH and temperature conditions are advised to assess decomposition risks.

Q. How does this compound interact with biological systems, such as the urea cycle?

The compound’s structural similarity to ornithine allows it to act as an ammonia lyase substrate, facilitating carbon-nitrogen bond cleavage and conversion to proline analogs. This interaction is critical in studying urea cycle disorders or hyperammonemia models. Researchers should validate enzyme specificity using kinetic assays (e.g., KmK_m, VmaxV_{max}) and compare results with wild-type ornithine substrates .

Advanced Research Questions

Q. How can this compound serve as a constrained dipeptide surrogate in peptidomimetic drug design?

The compound’s rigid piperidinone backbone mimics the Ser-Leu dipeptide conformation, enabling stable secondary structure induction in peptides. To design peptidomimetics, researchers should:

  • Perform molecular docking to assess binding affinity vs. natural peptides.
  • Use solid-phase peptide synthesis (SPPS) to incorporate the surrogate into peptide chains.
  • Evaluate pharmacokinetic properties (e.g., metabolic stability, membrane permeability) via in vitro assays .

Q. What methodological approaches resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions in pharmacological data (e.g., varying IC50_{50} values) may arise from differences in assay conditions (pH, co-solvents) or impurity profiles. To address this:

  • Conduct purity analysis (HPLC-MS, NMR) to rule out confounding impurities.
  • Replicate studies under standardized conditions (e.g., ISO guidelines).
  • Apply meta-analysis frameworks (e.g., PRISMA) to compare literature results and identify bias .

Q. What strategies optimize the scalability of this compound synthesis while maintaining stereochemical fidelity?

Scale-up challenges include minimizing racemization during reductive amination. Solutions involve:

  • Using flow chemistry for precise control of reaction parameters.
  • Screening catalysts (e.g., chiral Ru complexes) to enhance enantioselectivity.
  • Implementing in-line PAT (Process Analytical Technology) for real-time monitoring .

Q. Methodological Frameworks for Research Design

  • Experimental Design : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use PICO (Population, Intervention, Comparison, Outcome) to frame studies on the compound’s enzyme inhibition efficacy .
  • Data Interpretation : Compare results against prior literature using statistical tools (ANOVA, t-tests) and discuss limitations (e.g., small sample sizes, unmeasured confounders) .
  • Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional review board (IRB) standards, particularly when investigating toxicity .

特性

IUPAC Name

(3R)-3-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCMTCQQDULIFE-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428379
Record name (R)-3-aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88763-76-2
Record name (R)-3-aminopiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Aminopiperidine-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-aminopiperidin-2-one
Reactant of Route 2
(R)-3-aminopiperidin-2-one
Reactant of Route 3
(R)-3-aminopiperidin-2-one
Reactant of Route 4
(R)-3-aminopiperidin-2-one
Reactant of Route 5
(R)-3-aminopiperidin-2-one
Reactant of Route 6
(R)-3-aminopiperidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。